4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane core with methoxycarbonyl and carboxylic acid functional groups. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylcubanecarboxylic acid: A similar compound with a cubane core structure.
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the methoxycarbonyl group but shares the bicyclic core.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic structure with both methoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-8(13)9-2-4-10(5-3-9,7(11)12)15-6-9/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYAQQBSPKVXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375195-27-8 |
Source
|
Record name | 4-(methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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